(R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide
Overview
Description
®-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide is a synthetic compound that belongs to the class of lipoamides. Lipoamides are derivatives of lipoic acid, which is a naturally occurring compound involved in various biochemical processes. This specific compound is characterized by the presence of a tetraoxatridecyl chain, which imparts unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the lipoic acid derivative and the tetraoxatridecylamine.
Coupling Reaction: The lipoic acid derivative is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amidation: The activated lipoic acid derivative is then reacted with tetraoxatridecylamine under mild conditions to form the desired lipoamide.
Industrial Production Methods
In an industrial setting, the production of ®-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Purification: Employing techniques such as crystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide can undergo various chemical reactions, including:
Oxidation: The lipoamide moiety can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide linkage.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), iodine (I2).
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized lipoamide derivatives, reduced thiol forms, and substituted amide compounds.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in enzyme function and metabolic pathways.
Medicine: Investigated for its antioxidant properties and potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide involves:
Molecular Targets: Interacting with enzymes that contain thiol groups, such as lipoamide dehydrogenase.
Pathways: Participating in redox reactions and influencing cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
Alpha-Lipoic Acid: A naturally occurring compound with antioxidant properties.
N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide: A similar compound without the ®-configuration.
Lipoamide Derivatives: Various synthetic derivatives with different alkyl chains.
Uniqueness
®-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide is unique due to its specific ®-configuration and the presence of the tetraoxatridecyl chain, which may impart distinct biochemical and physicochemical properties.
Properties
IUPAC Name |
5-[(3R)-dithiolan-3-yl]-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO5S2/c1-20-9-10-22-13-14-23-12-11-21-8-7-18-17(19)5-3-2-4-16-6-15-24-25-16/h16H,2-15H2,1H3,(H,18,19)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOKZPCLVOHRAR-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCNC(=O)CCCCC1CCSS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOCCOCCOCCNC(=O)CCCC[C@@H]1CCSS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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